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Cat. No.: B560099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1

(LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of

G protein-coupled receptors (GPCRs), with the LPA1 receptor being widely implicated in

various physiological and pathological processes, including fibrosis, cancer, and inflammation.

AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for

investigating the role of this signaling pathway in cellular responses and as a potential

therapeutic agent. These application notes provide detailed protocols for utilizing AM-095
Sodium in common cell culture-based assays to study its inhibitory effects on LPA1-mediated

signaling.

Mechanism of Action
AM-095 Sodium is a competitive antagonist of the LPA1 receptor. It binds to the receptor and

prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream

signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several

heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by AM-095
Sodium consequently attenuates a range of cellular responses, including intracellular calcium

mobilization, cell migration (chemotaxis), and proliferation.
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Data Presentation
The following tables summarize the in vitro activity of AM-095 Sodium across various cell-

based assays.

Table 1: In Vitro Potency of AM-095 Sodium

Assay Type Cell Line Target IC50 (µM) Reference

GTPγS Binding

CHO cells

(recombinant

human LPA1)

Human LPA1 0.98 [1]

GTPγS Binding

CHO cells

(recombinant

mouse LPA1)

Mouse LPA1 0.73 [1]

Chemotaxis
A2058 human

melanoma cells

Endogenous

LPA1
0.23 [1]

Chemotaxis

CHO cells

(recombinant

mouse LPA1)

Mouse LPA1 0.78 [1]

Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response

Cell Line
AM-095 Sodium
Pre-treatment

LPA Stimulation Observed Effect

MDA-MB-231 500 nM for 5 minutes 10 µM

Complete inhibition of

LPA-induced

intracellular calcium

response.

SK-OV-3 500 nM for 5 minutes 10 µM

Complete inhibition of

LPA-induced

intracellular calcium

response.
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Signaling Pathway
The following diagram illustrates the LPA1 signaling pathway and the point of inhibition by AM-
095 Sodium.
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Caption: LPA1 signaling pathway and inhibition by AM-095 Sodium.

Experimental Protocols
General Guidelines for AM-095 Sodium Preparation

Solubility: AM-095 Sodium is soluble in DMSO at concentrations greater than 10 mM.

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate

amount of AM-095 Sodium in DMSO. Gentle warming at 37°C for 10 minutes and/or

sonication can aid in dissolution.

Storage: Store the stock solution in aliquots at -20°C for several months. Avoid repeated

freeze-thaw cycles.
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Working Solution Preparation: Dilute the stock solution to the desired final concentration in

the appropriate cell culture medium just before use. Ensure the final DMSO concentration in

the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: In Vitro Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of AM-095 Sodium on LPA-induced

cell migration of A2058 human melanoma cells.

Materials:

A2058 human melanoma cells

Cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium

AM-095 Sodium

Lysophosphatidic acid (LPA)

Boyden chambers or other chemotaxis assay plates (e.g., with 8 µm pore size inserts)

Calcein-AM or other fluorescent dye for cell labeling

Fluorescence plate reader

Procedure:

Cell Culture: Culture A2058 cells in standard growth medium until they reach 80-90%

confluency.

Serum Starvation: The day before the assay, detach the cells and resuspend them in serum-

free medium. Incubate overnight to synchronize the cells and reduce basal migration.

Cell Preparation: On the day of the assay, harvest the serum-starved cells and resuspend

them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

Assay Setup:
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In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a

concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free

medium alone as a negative control.

In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of

AM-095 Sodium (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of the

chemotaxis inserts.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell

migration.

Quantification:

After incubation, remove the non-migrated cells from the top of the insert with a cotton

swab.

Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or

use a fluorescence-based method. For fluorescence, label the initial cell population with

Calcein-AM before the assay and measure the fluorescence of the migrated cells in the

bottom well using a plate reader.

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

AM-095 Sodium compared to the vehicle-treated control. Determine the IC50 value by fitting

the data to a dose-response curve.
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Caption: Experimental workflow for the chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay
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This protocol describes how to measure the inhibition of LPA-induced calcium flux by AM-095
Sodium in MDA-MB-231 or SK-OV-3 cells.

Materials:

MDA-MB-231 or SK-OV-3 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

Pluronic F-127

AM-095 Sodium

Lysophosphatidic acid (LPA)

Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

Cell Plating: Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom

plate at a density that will result in a confluent monolayer on the day of the assay.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and

Pluronic F-127 (e.g., 0.02%) in HBSS.

Remove the culture medium from the cells and add the dye-loading buffer to each well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

Pre-treatment with AM-095: Add HBSS containing various concentrations of AM-095
Sodium (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room
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temperature.

Calcium Measurement:

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 µM)

to stimulate the cells.

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak

calcium response and its subsequent decay.

Data Analysis: The change in fluorescence intensity over time reflects the change in

intracellular calcium concentration. Calculate the peak fluorescence response for each well.

Determine the percentage of inhibition of the LPA-induced calcium response by AM-095
Sodium.
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Caption: Experimental workflow for the calcium mobilization assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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